

A Comparative Guide to the Pharmacokinetics of Voacangine and its Metabolites

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Compound of Interest

Compound Name: Voacangine

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This guide provides a detailed comparison of the pharmacokinetic profiles of **voacangine** and its metabolites. While comprehensive data for **voacangine** is available, it is important to note that publicly accessible research on the specific pharmacokinetic parameters (such as C_{max}, T_{max}, AUC, and half-life) of its primary metabolite, nor**voacangine** (also known as desmethyl **voacangine**), is limited. This document summarizes the existing experimental data for **voacangine** and outlines the metabolic pathway, highlighting the current knowledge gaps and suggesting areas for future investigation.

Pharmacokinetic Data of Voacangine

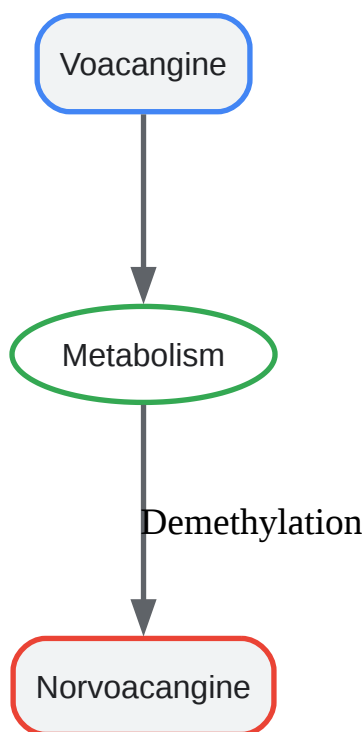
The following table summarizes the key pharmacokinetic parameters of **voacangine** in male Wistar rats after intravenous (i.v.) and oral (p.o.) administration of the pure compound and a hydro-ethanolic extract of Voacanga africana root bark.

| Parameter | Intravenous (5 mg/kg) | Oral (25 mg/kg) | Oral (50 mg/kg) | Oral (500 mg/kg V. africana extract) |
|---|-----------------------|-----------------|-----------------|--------------------------------------|
| C _{max} (µg/L) | - | 478.6 ± 258.5 | 837.7 ± 558.8 | 477.1 ± 280.0 |
| T _{max} (h) | - | 2.8 ± 1.1 | 3.3 ± 1.2 | 4.0 ± 0.0 |
| AUC _{0-∞} (h·µg/L) | 4744 ± 2498 | 2602 ± 961 | 6229 ± 2192 | 3779 ± 2257 |
| Half-life (t _{1/2}) (h) | 6.0 ± 2.0 | 5.15 ± 0.17 | 6.2 ± 1.3 | 4.7 ± 1.8 |
| Clearance (CL) (L/h/kg) | 1.4 ± 1.0 | 1.2 ± 0.6 | 1.2 ± 0.4 | 1.5 ± 0.9 |
| Volume of Distribution (V _z) (L/kg) | 11.8 ± 6.2 | 9.0 ± 4.3 | 10.7 ± 5.4 | 11.6 ± 10.4 |
| Absolute Bioavailability (F) (%) | - | 11.0 | 13.0 | 8.0 |

Data sourced from a pharmacokinetic study in Wistar rats.

Metabolism of Voacangine

Voacangine is known to be metabolized to **norvoacangine** through demethylation. This conversion is a critical step in the semi-synthesis of ibogaine from **voacangine**. While the metabolic pathway is acknowledged, detailed in vivo studies quantifying the rate and extent of this conversion and the subsequent pharmacokinetic profile of **norvoacangine** are not readily available in the current literature.



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Metabolic conversion of **Voacangine** to **Norvoacangine**.

Experimental Protocols

The pharmacokinetic data presented for **voacangine** was obtained through a study with the following methodology:

1. Animal Model:

- Species: Male Wistar rats.[1]
- Housing: Animals were housed under standard laboratory conditions with controlled temperature, humidity, and light-dark cycles. They had free access to standard laboratory chow and water.

2. Dosing and Administration:

- Intravenous (i.v.) Administration: **Voacangine** was administered as a single bolus injection into the tail vein at a dose of 5 mg/kg.[1]

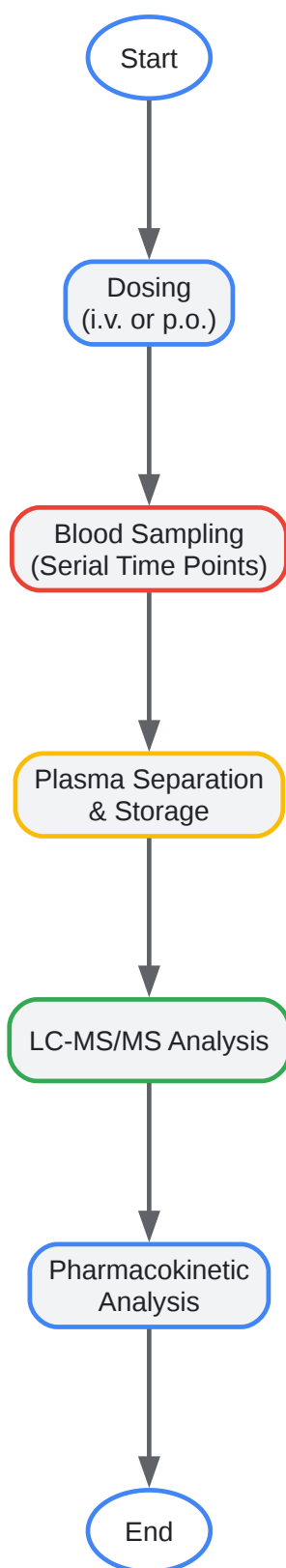
- Oral (p.o.) Administration: **Voacangine** was administered by oral gavage at doses of 25 mg/kg and 50 mg/kg. A hydro-ethanolic extract of Voacanga africana root bark, containing a quantified amount of **voacangine**, was also administered orally.[1]

3. Sample Collection:

- Blood samples were collected from the tail vein at predetermined time points after drug administration.
- Plasma was separated by centrifugation and stored at -80°C until analysis.

4. Analytical Method:

- Method: A validated liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS) method was used for the quantification of **voacangine** in rat plasma.[1]
- Sample Preparation: Plasma samples were prepared using a protein precipitation method.
- Chromatography: Chromatographic separation was achieved on a C18 reversed-phase column.
- Mass Spectrometry: Detection was performed using a triple quadrupole mass spectrometer in the multiple reaction monitoring (MRM) mode.



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Experimental workflow for a typical pharmacokinetic study.

Conclusion and Future Directions

The pharmacokinetic profile of **voacangine** has been characterized, revealing low oral bioavailability (11-13%) in rats.[1] The data indicates that after oral administration, **voacangine** is absorbed, reaching maximum plasma concentrations within a few hours, and is eliminated with a half-life of approximately 5-6 hours.

A significant gap in the current understanding lies in the pharmacokinetics of **voacangine's** metabolites. Nor**voacangine** is a known metabolite, yet its absorption, distribution, metabolism, and excretion profile following the administration of **voacangine** remains to be elucidated. Future research should focus on developing and validating analytical methods for the quantification of nor**voacangine** and other potential metabolites in biological matrices. Conducting comprehensive pharmacokinetic studies on these metabolites will provide a more complete picture of the in vivo disposition of **voacangine** and is crucial for a thorough assessment of its efficacy and safety profile. Such studies would be invaluable for the continued development of **voacangine** and its derivatives for therapeutic applications.

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References

- 1. Pharmacokinetics of hERG Channel Blocking Voacangine in Wistar Rats Applying a Validated LC-ESI-MS/MS Method - PubMed [pubmed.ncbi.nlm.nih.gov]
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